N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl group. Its structure integrates a pyrrole ring, a hydroxyl group, and a phenoxy moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-18-11-5-8-14(18)15(19)9-10-17-16(20)12-21-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFZWXCRDAKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Acylation: The phenoxyacetamide moiety can be introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the phenoxyacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted phenoxyacetamides
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues
Functional and Pharmacological Comparisons
- Pyrrole vs.
- Hydroxyl Group Impact: The 3-hydroxypropyl group may improve solubility compared to non-hydroxylated analogs (e.g., compound 30005 in ), though this could reduce metabolic stability .
- Phenoxyacetamide Backbone: Shared with analogs in and , this group is critical for hydrogen bonding with biological targets, such as enzymes or receptors.
Research Findings and Limitations
- Biological Activity: No direct data are available for the target compound, but phenoxyacetamide analogs in show kinase inhibitory activity (e.g., m/e 515 (M+H)+ correlates with kinase-targeted drugs) .
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrrole ring which is known for its role in various biological activities.
- A phenoxyacetamide moiety , which contributes to its pharmacological properties.
This structural complexity allows for a range of interactions with biological targets, making it a subject of interest for drug development.
Research indicates that this compound may exert its effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- It has been investigated as a potential inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. Compounds with similar structures have shown inhibitory activity in the low micromolar range, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects :
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Antimicrobial Properties :
- Preliminary investigations suggest that it may exhibit antimicrobial activity, although more detailed studies are required to establish its efficacy against specific pathogens.
Case Studies and Experimental Data
Recent studies have focused on the biological activity of compounds related to this compound. Below is a summary of key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
